molecular formula C17H23ClN2O3 B7662797 1-[4-(4-Chloro-3-methoxybenzoyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one

1-[4-(4-Chloro-3-methoxybenzoyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one

Cat. No.: B7662797
M. Wt: 338.8 g/mol
InChI Key: VDDPERYEQLNSBE-UHFFFAOYSA-N
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Description

1-[4-(4-Chloro-3-methoxybenzoyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one, also known as CDMB, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzodiazepines, which are known for their anxiolytic and sedative effects. CDMB has been found to have potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-[4-(4-Chloro-3-methoxybenzoyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one involves the modulation of GABA receptors. GABA is the main inhibitory neurotransmitter in the central nervous system, and its receptors are widely distributed in the brain. This compound binds to the benzodiazepine site of GABA receptors, which enhances the activity of GABA and leads to an increase in neuronal inhibition. This results in the anxiolytic, sedative, and anticonvulsant effects of this compound.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the activity of GABA receptors, which leads to an increase in neuronal inhibition. Moreover, this compound has been shown to decrease the release of glutamate, which is the main excitatory neurotransmitter in the brain. This results in a decrease in neuronal excitability and an increase in neuronal inhibition. This compound has also been found to modulate the activity of voltage-gated ion channels, which are involved in the regulation of neuronal excitability.

Advantages and Limitations for Lab Experiments

1-[4-(4-Chloro-3-methoxybenzoyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one has several advantages for lab experiments. It has a high potency and selectivity for GABA receptors, which makes it a useful tool for studying the role of GABA in the central nervous system. Moreover, this compound has been found to have a long duration of action, which allows for sustained effects in experiments. However, this compound has some limitations as well. It has a low solubility in water, which makes it difficult to administer in experiments. Moreover, this compound has been found to have some toxic effects at high doses, which need to be taken into consideration in experiments.

Future Directions

There are several future directions for research on 1-[4-(4-Chloro-3-methoxybenzoyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one. One potential direction is the development of more selective and potent analogs of this compound, which could have improved efficacy and reduced toxicity. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on different types of GABA receptors. Additionally, this compound has potential applications in the treatment of various neurological disorders, and further studies are needed to explore its therapeutic potential.

Synthesis Methods

The synthesis of 1-[4-(4-Chloro-3-methoxybenzoyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one involves the reaction between 4-chloro-3-methoxybenzoyl chloride and 1,4-diazepane in the presence of 2-methylpropan-1-one. The reaction is carried out under controlled conditions of temperature and pressure, and the resulting product is purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

1-[4-(4-Chloro-3-methoxybenzoyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one has been extensively studied for its potential applications in various fields of research. It has been found to have anxiolytic, sedative, and anticonvulsant effects, which make it a promising candidate for the treatment of anxiety disorders and epilepsy. Moreover, this compound has been shown to modulate the activity of GABA receptors, which are known to play a crucial role in the regulation of neuronal excitability.

Properties

IUPAC Name

1-[4-(4-chloro-3-methoxybenzoyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3/c1-12(2)16(21)19-7-4-8-20(10-9-19)17(22)13-5-6-14(18)15(11-13)23-3/h5-6,11-12H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDPERYEQLNSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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